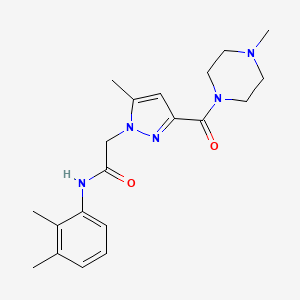

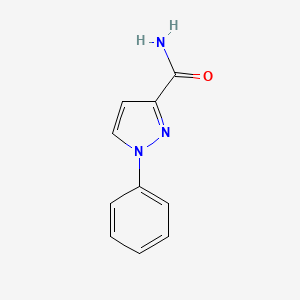

1-phenyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Phenyl-1H-pyrazole-3-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The compound has a molecular weight of 187.2 g/mol .

Synthesis Analysis

Several studies have reported the synthesis of 1H-pyrazole-3-carboxamide derivatives . In one study, four novel 1H-pyrazole-3-carboxamide derivatives were synthesized and their antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction were investigated .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H9N3O . The InChI string is InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H, (H,11,13) (H,12,14) . The Canonical SMILES is C1=CC=C(C=C1)NC(=O)C2=CC=NN2 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that 1H-pyrazole-3-carboxamide derivatives have been synthesized in various studies .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 187.20 g/mol, a XLogP3-AA of 1.4, two hydrogen bond donor counts, two hydrogen bond acceptor counts, and two rotatable bond counts . The exact mass and monoisotopic mass are 187.074561919 g/mol . The topological polar surface area is 57.8 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation : 1-phenyl-1H-pyrazole-3-carboxamide is a valuable precursor in synthesizing various heterocyclic compounds. For instance, it is used in the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which are significant in the field of organic chemistry due to their varied applications (Miyashita et al., 1990).

Pharmacological Studies : In medicinal chemistry, certain derivatives of this compound have been investigated for their potential as cannabinoid receptor ligands. These studies contribute to understanding the interaction between chemical compounds and biological receptors, aiding drug discovery (Silvestri et al., 2008).

Antiproliferative Effects and DNA Interactions : Another significant application is in cancer research. Novel derivatives of 1H-pyrazole-3-carboxamide have been synthesized and evaluated for their antiproliferative effect on cancer cells. Studies have shown that these compounds interact with DNA, potentially offering new avenues for cancer treatment (Lu et al., 2014).

Material Science Applications : In material science, derivatives of this compound have been used to develop sensors and selective electrodes. For instance, a Cr3+ ion-selective electrode based on this compound has shown promise in detecting chromium ions in various samples, highlighting its utility in environmental monitoring (Zamani et al., 2009).

Antimicrobial and Antifungal Activities : Some derivatives of this compound have demonstrated antimicrobial and antifungal activities. These findings are crucial in developing new antibiotics and fungicides, addressing the growing concern of drug-resistant pathogens (Pitucha et al., 2011).

Pesticidal Properties : Certain 1H-pyrazole-5-carboxamide compounds, including 1-phenyl derivatives, have shown potent insecticidal and fungicidal activities, suggesting their potential use in agricultural pest control (Huang et al., 2017).

Safety and Hazards

The safety information for “1-Phenyl-1H-pyrazole-3-carboxamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Zukünftige Richtungen

Several studies have explored the potential applications of 1H-pyrazole-3-carboxamide derivatives. For instance, one study investigated the antitumor mechanisms of these derivatives . Another study identified a potential hit molecule for hypoxia-inducible factor 1 (HIF-1) inhibitors . These findings suggest that “1-Phenyl-1H-pyrazole-3-carboxamide” and its derivatives could have potential applications in cancer chemotherapy .

Wirkmechanismus

Target of Action

The primary target of 1-phenyl-1H-pyrazole-3-carboxamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .

Mode of Action

This compound interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, thereby preventing the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Result of Action

The result of the action of this compound is the inhibition of cell growth and division . This is achieved through the inhibition of CDK2, leading to cell cycle arrest .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the biological activity of the compound can be affected by the physiological conditions of the organism, such as pH and temperature .

Biochemische Analyse

Biochemical Properties

1-Phenyl-1H-pyrazole-3-carboxamide has been found to interact with Cyclin-dependent kinase 2 (CDK2) in humans .

Cellular Effects

Pyrazole derivatives, such as this compound, have been reported to inhibit cell proliferation and promote cell apoptosis . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

For instance, they can inhibit the activity of certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It’s recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .

Transport and Distribution

The compound’s interactions with various biomolecules suggest that it could be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules, it could be localized to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHQFKJWBLHANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclobutanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2606249.png)

![N-(3,4-difluorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2606250.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2606251.png)

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)

![2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2606264.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)